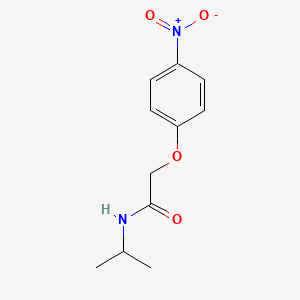

N-Isopropyl-2-(4-nitrophenoxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenoxy)-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-8(2)12-11(14)7-17-10-5-3-9(4-6-10)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZFRDUHMMCRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Isopropyl 2 4 Nitrophenoxy Acetamide

Retrosynthetic Analysis and Strategic Fragment Disconnections

A retrosynthetic analysis of the target molecule, N-Isopropyl-2-(4-nitrophenoxy)acetamide, identifies two primary strategic disconnections. The first is the amide bond (C-N bond), and the second is the ether linkage (C-O bond).

Amide Bond Disconnection: Breaking the amide bond suggests two precursor fragments: 2-(4-nitrophenoxy)acetic acid and N-isopropylamine. This approach focuses on first synthesizing the phenoxyacetic acid intermediate, followed by an amidation reaction.

Ether Linkage Disconnection: Disconnecting the ether linkage points to 4-nitrophenol (B140041) and a suitable N-isopropyl acetamide (B32628) derivative, such as N-isopropyl-2-chloroacetamide. This is a convergent approach where the two key fragments are prepared separately and then joined in a final step.

This analysis reveals three essential building blocks for the synthesis: a 4-nitrophenol unit, an N-isopropylamine unit, and a two-carbon glycolic acid or haloacetic acid moiety that bridges the other two fragments. The most common and industrially scalable approach typically involves the ether linkage formation as the final key step.

Preparation of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of its constituent precursors.

4-Nitrophenol is a crucial starting material. It is typically synthesized on an industrial scale through the nitration of phenol using a mixture of sulfuric acid and nitric acid. jcbsc.org The acetamide group (-NH-CO-CH3) is an ortho-para directing group, and due to steric hindrance, the para-product is favored. jcbsc.org

Alternatively, 4-nitrophenol can be prepared from 4-nitrochlorobenzene through nucleophilic aromatic substitution. This compound serves as an important intermediate in the manufacturing of various chemicals, including pharmaceuticals and dyes. google.com

N-isopropylamine is a readily available commercial chemical. For the synthesis of the target molecule, a key intermediate is N-isopropyl-2-chloroacetamide. This derivative is typically prepared by the reaction of N-isopropylamine with chloroacetyl chloride. researchgate.netresearchgate.net The reaction is often carried out in the presence of a base, such as triethylamine or an excess of the amine itself, to neutralize the hydrochloric acid byproduct. researchgate.net The synthesis of various N-aryl and N-alkyl 2-chloroacetamides has been well-documented through the chloroacetylation of the corresponding amines. researchgate.netresearchgate.netijpsr.info

| Reactant 1 | Reactant 2 | Product |

| N-isopropylamine | Chloroacetyl chloride | N-isopropyl-2-chloroacetamide |

Data table based on common organic synthesis reactions.

The glycolic acid moiety acts as the linker between the phenolic and amine parts of the molecule. One common strategy is to first synthesize 2-(4-nitrophenoxy)acetic acid. This is achieved by reacting 4-nitrophenol with a haloacetic acid, such as chloroacetic acid, in the presence of a base like sodium hydroxide. nih.gov The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then displaces the halide in an SN2 reaction. nih.gov

Industrially, glycolic acid can be produced by the hydrolysis of molten monochloroacetic acid with aqueous sodium hydroxide or through the catalytic carbonylation of formaldehyde. chemicalbook.comucj.org.ua

Etherification Reactions: Strategies for Phenoxy Linkage Formation

The formation of the phenoxy ether bond is a critical step in the synthesis of this compound. The Williamson ether synthesis is the most widely employed method for this transformation. wikipedia.org

This reaction involves the reaction of an alkoxide or phenoxide ion with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing the target molecule, this translates to the reaction of 4-nitrophenoxide with N-isopropyl-2-chloroacetamide.

The general procedure involves dissolving 4-nitrophenol in a suitable solvent, such as acetone or acetonitrile, and adding a base like potassium carbonate to generate the phenoxide in situ. organic-synthesis.commdpi.com Subsequently, N-isopropyl-2-chloroacetamide is added, and the mixture is typically heated to reflux to drive the reaction to completion. mdpi.com

| Phenol Derivative | Alkyl Halide | Base | Solvent | Typical Condition |

| 4-Nitrophenol | N-isopropyl-2-chloroacetamide | K₂CO₃ | Acetone | Reflux |

| 4-Nitrophenol | N-isopropyl-2-bromoacetamide | NaH | THF | 0 °C to RT |

Data table compiled from general Williamson ether synthesis procedures. organic-synthesis.commdpi.com

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

In the case of forming a phenoxy linkage, an SNAr approach would typically involve an aromatic ring activated by a nitro group and bearing a leaving group, such as a halide. For instance, the reaction of 4-nitrofluorobenzene with an alkoxide can proceed via an SNAr mechanism to form an aryl ether. The nitro group stabilizes the negative charge in the intermediate Meisenheimer complex, which is a key step in the reaction pathway. nih.gov

While the direct synthesis of this compound is more commonly achieved via the Williamson ether synthesis (an SN2 reaction on the alkyl halide), an SNAr pathway could theoretically be envisioned. This would involve reacting a substrate like 1-chloro-4-nitrobenzene with the sodium salt of N-isopropyl-2-hydroxyacetamide. However, the Williamson approach is generally more straightforward and utilizes more readily available precursors. The presence of the nitro group in 4-nitrophenol makes its proton highly acidic, facilitating the formation of the nucleophilic phenoxide required for the Williamson synthesis, which is a more common and efficient route for this specific target molecule. wikipedia.orgmasterorganicchemistry.com

Williamson Ether Synthesis Methodologies in Phenoxyacetamides

The foundational step in the synthesis of this compound is the formation of the phenoxyacetic acid backbone. The Williamson ether synthesis is the quintessential method for this transformation, creating the aryl ether bond by reacting a phenoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In this specific context, it is used to synthesize the precursor 2-(4-nitrophenoxy)acetic acid from 4-nitrophenol and a haloacetic acid derivative, typically chloroacetic acid. prepchem.comgordon.edu

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The first step involves the deprotonation of the phenolic hydroxyl group of 4-nitrophenol using a suitable base to form a more nucleophilic phenoxide ion. The electron-withdrawing nature of the para-nitro group increases the acidity of the phenol, facilitating this deprotonation. The resulting 4-nitrophenoxide then acts as the nucleophile, attacking the electrophilic α-carbon of chloroacetic acid and displacing the chloride leaving group to form the C-O ether linkage. prepchem.comgordon.edu

Common bases employed for this reaction include strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), and weaker bases such as potassium carbonate (K₂CO₃). prepchem.commdpi.com The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or acetone are often used to dissolve the reactants and facilitate the SN2 reaction. mdpi.com In some procedures, water is used as a solvent, particularly when using strong bases like NaOH. prepchem.com The reaction is typically heated to ensure a reasonable reaction rate. gordon.edu

| Parameter | Common Options | Rationale/Comments |

|---|---|---|

| Phenol | 4-Nitrophenol | Starting material providing the aromatic core. |

| Alkylating Agent | Chloroacetic acid, Bromoacetic acid, Ethyl chloroacetate | Provides the two-carbon acetamide backbone. Esters require a subsequent hydrolysis step. |

| Base | NaOH, KOH, K₂CO₃, NaH | Deprotonates the phenol to generate the nucleophilic phenoxide. |

| Solvent | Water, Acetone, Dimethylformamide (DMF), Acetonitrile (ACN) | Solubilizes reactants and facilitates the SN2 mechanism. |

| Temperature | Room Temperature to Reflux (e.g., ~100°C) | Higher temperatures increase the reaction rate. |

Amide Bond Formation Techniques

The final key step in the synthesis is the formation of the amide bond between the carboxylic acid group of 2-(4-nitrophenoxy)acetic acid and the primary amine, isopropylamine (B41738). Direct condensation of a carboxylic acid and an amine is generally inefficient as it requires very high temperatures (often >160°C) to overcome the formation of a non-reactive ammonium carboxylate salt. mdpi.comencyclopedia.pubnih.gov To achieve amide bond formation under milder and more controlled conditions, the carboxylic acid must first be "activated" to convert the hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that is readily attacked by the amine nucleophile. catalyticamidation.info

For decades, the standard approach to amide synthesis has relied on the use of stoichiometric amounts of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then rapidly consumed by the amine.

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble analogue 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. peptide.comnih.gov They activate the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but can be prone to side reactions, including racemization if the acid is chiral, and rearrangement to a stable N-acylurea. To mitigate these issues and improve reaction efficiency, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) are often included. nih.govpeptide.com These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then cleanly reacts with the amine. A major drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and can complicate purification. peptide.com EDC offers the advantage of forming a water-soluble urea byproduct that can be easily removed during an aqueous workup. peptide.com

Phosphonium and Uronium/Aminium Salts: These reagents are generally more efficient and lead to faster reaction times and fewer side reactions compared to carbodiimides.

Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidino analogue (PyBOP) are highly effective activators. peptide.com

Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its 7-aza derivative, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are among the most common and powerful coupling reagents. peptide.comyoutube.com HATU is particularly effective for coupling hindered substrates and minimizing racemization. peptide.com These reactions require the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the acid formed during the reaction and to facilitate the aminolysis step. peptide.com

| Reagent Class | Example(s) | Typical Conditions | Byproduct Characteristics | Key Advantages |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC | DCM or DMF, often with HOBt, 0°C to RT | DCC: Insoluble urea; EDC: Water-soluble urea | Cost-effective; EDC allows for easy byproduct removal. |

| Phosphonium Salts | PyBOP | DMF, DIPEA, RT | Water-soluble phosphine oxide | High efficiency, good for hindered couplings. |

| Uronium/Aminium Salts | HBTU, HATU | DMF, DIPEA, RT | Water-soluble tetramethylurea | Very fast, high yields, low racemization (especially HATU). peptide.com |

Concerns over the poor atom economy and large amounts of waste generated by classical coupling reagents have driven the development of more advanced and sustainable methods. catalyticamidation.info The ultimate goal is direct catalytic amidation, where a catalyst facilitates the condensation of the carboxylic acid and amine with water as the sole byproduct. encyclopedia.pubcatalyticamidation.info

Boron-Based Catalysts: Boronic acids and related boron compounds have emerged as effective catalysts for direct amidation. catalyticamidation.info They are thought to activate the carboxylic acid by forming a mixed anhydride or an acyloxyboronate species, which is then susceptible to nucleophilic attack by the amine. These reactions are typically performed at elevated temperatures in a non-polar solvent with azeotropic removal of water.

Metal-Based Catalysts: Various transition metal catalysts, including those based on titanium, zirconium, and nickel, can promote direct amide formation. nih.govrsc.org For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene. rsc.org Similarly, simple nickel salts like NiCl₂ have been used to catalyze the direct amidation of phenylacetic acids with benzylamines. nih.gov

Other Activating Agents: Reagents like n-propanephosphonic acid anhydride (T3P) have become popular in process chemistry. T3P is a cyclic trimer that efficiently activates carboxylic acids, and its byproducts are water-soluble and easily removed. nih.gov Reductive amination using hydrosilanes offers another pathway, where the silane first mediates amidation and then, in the presence of a catalyst like Zn(OAc)₂, reduces the resulting amide if desired, though conditions can be tuned for simple amidation. nih.gov

Reaction Optimization Strategies and Process Development

The development of a robust and scalable synthesis for this compound requires careful optimization of both the Williamson ether synthesis and the amide coupling steps. The goal is to maximize the yield and purity of the product while minimizing reaction times, cost, and environmental impact.

For the Williamson ether synthesis, key parameters to optimize include:

Base: The strength and stoichiometry of the base can affect the rate of phenoxide formation and potential side reactions.

Solvent: The choice of solvent influences reactant solubility and the SN2 reaction rate.

Temperature: Increasing the temperature generally accelerates the reaction, but can also promote side reactions.

Phase-Transfer Catalysts: In biphasic systems (e.g., water/organic), a phase-transfer catalyst like tetrabutylammonium bromide can significantly improve reaction efficiency by transporting the phenoxide into the organic phase. utahtech.edu

For the amide bond formation, optimization would focus on:

Coupling Reagent: Selecting the most efficient coupling reagent for the specific substrates (2-(4-nitrophenoxy)acetic acid and isopropylamine) is crucial. A screening of different classes of reagents (carbodiimides, phosphonium, uronium) would identify the optimal choice.

Stoichiometry: The relative amounts of the carboxylic acid, amine, coupling reagent, and base (if required) must be fine-tuned.

Solvent and Temperature: These parameters affect reaction rates and the solubility of all components, including byproducts.

Workup Procedure: Developing an efficient workup is critical for removing unreacted starting materials and reagent-derived byproducts.

| Entry | Coupling Reagent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EDC (1.2) / HOBt (1.2) | DIPEA (2.5) | DCM | 25 | 12 | 75 |

| 2 | PyBOP (1.1) | DIPEA (2.5) | DMF | 25 | 4 | 88 |

| 3 | HATU (1.1) | DIPEA (2.5) | DMF | 25 | 1 | 95 |

| 4 | TiF₄ (0.1) | None | Toluene | 110 (reflux) | 24 | 82 |

Purification and Isolation Techniques for Complex Organic Products

The final stage of the synthesis is the purification of the crude this compound to remove any unreacted starting materials, residual reagents, and byproducts. A multi-step purification strategy is typically employed.

Aqueous Workup/Extraction: After the amide coupling reaction is complete, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions. A wash with a dilute acid (e.g., 1M HCl) removes any unreacted isopropylamine and basic additives like DIPEA. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) removes unreacted 2-(4-nitrophenoxy)acetic acid and acidic additives like HOBt. gordon.edu A final wash with brine (saturated NaCl solution) removes residual water from the organic layer.

Drying and Concentration: The isolated organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Recrystallization or Chromatography:

Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is an effective method for final purification. This involves dissolving the crude material in a minimum amount of a hot solvent (or solvent mixture) and allowing it to cool slowly. The desired compound crystallizes out in a pure form, leaving impurities behind in the mother liquor. mdpi.com

Silica Gel Column Chromatography: For mixtures that are difficult to separate by recrystallization or if the product is an oil, column chromatography is the method of choice. The crude product is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate). The components of the mixture travel down the column at different rates based on their polarity, allowing for the collection of pure fractions of the desired product.

The purity of the final product is typically assessed using techniques such as Thin-Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (NMR, IR, Mass Spectrometry).

Advanced Spectroscopic and Structural Characterization of N Isopropyl 2 4 Nitrophenoxy Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Analysis

While specific experimental NMR data for N-Isopropyl-2-(4-nitrophenoxy)acetamide is not publicly available in the searched scientific literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral features.

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 4-nitrophenoxy group are expected to appear as a pair of doublets due to their coupling with each other, typically in the downfield region of the spectrum (around 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The methylene (B1212753) protons (-O-CH₂-C=O) would likely present as a singlet, shifted downfield due to the adjacent oxygen and carbonyl groups. The methine proton of the isopropyl group (-CH(CH₃)₂) would appear as a septet, coupled to the six equivalent methyl protons. Correspondingly, the methyl protons of the isopropyl group would appear as a doublet. The amide proton (N-H) would likely be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data:

The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is expected to be the most downfield signal (typically 165-175 ppm). The aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the nitro group being significantly deshielded. The carbon of the methylene group adjacent to the ether oxygen would also be in a relatively downfield region. The methine and methyl carbons of the isopropyl group would appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to NO₂) | ~8.2 | ~125 |

| Aromatic CH (meta to NO₂) | ~7.0 | ~115 |

| Aromatic C-O | - | ~160 |

| Aromatic C-NO₂ | - | ~142 |

| Methylene (-O-CH₂-) | ~4.7 | ~68 |

| Carbonyl (C=O) | - | ~168 |

| Isopropyl CH | ~4.1 | ~42 |

| Isopropyl CH₃ | ~1.2 | ~22 |

| Amide NH | Variable (broad) | - |

Note: These are estimated values and actual experimental data may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming, for example, the coupling between the methine and methyl protons of the isopropyl group and the mutual coupling of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would reveal longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. For instance, correlations from the methylene protons to the carbonyl carbon and the aromatic ether carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is invaluable for determining the preferred conformation of the molecule in solution.

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

The amide bond in this compound has a partial double bond character, which can lead to restricted rotation and the potential for observing distinct conformers at low temperatures. Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, could provide insights into the energy barriers for this rotation and any other conformational exchange processes occurring in the molecule.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This measurement, with high precision, allows for the unambiguous determination of the elemental composition of the molecule, confirming its molecular formula as C₁₁H₁₄N₂O₄. The theoretical exact mass of this compound is 238.0954 Da.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides a "fingerprint" of the molecule and helps to confirm its structure.

Predicted Fragmentation Pathways:

In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺ or M⁺˙) would be expected to undergo characteristic fragmentations. Key fragmentation pathways would likely include:

Cleavage of the amide bond, leading to the formation of an N-isopropylacetamide fragment and a 4-nitrophenoxy radical or cation.

Loss of the isopropyl group from the amide nitrogen.

Fragmentation of the ether linkage, potentially leading to the formation of a 4-nitrophenate ion.

Loss of the nitro group (NO₂) from the aromatic ring.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity |

| 238.0954 | Molecular Ion [M]⁺ |

| 182.0508 | [M - C₃H₆]⁺˙ (Loss of propene) |

| 139.0320 | [4-nitrophenoxy]⁺ |

| 123.0320 | [4-nitrophenol]⁺˙ |

| 101.0813 | [N-isopropylacetamide]⁺ |

| 86.0966 | [Isopropyl isocyanate]⁺˙ |

| 58.0653 | [C₃H₆N]⁺ (Isopropyl iminium ion) |

Note: These are predicted fragments and their relative abundances would depend on the ionization method and collision energy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. By identifying the frequencies at which a molecule absorbs (IR) or scatters (Raman) radiation, one can identify the functional groups present and gain insight into the molecular structure.

For this compound, the spectra would be dominated by vibrations characteristic of its secondary amide, isopropyl, aryl ether, and nitro functionalities. The key vibrational modes are expected in the following regions:

Amide Group: The secondary amide group gives rise to several characteristic bands. The N-H stretching vibration is typically observed as a sharp band in the 3350-3180 cm⁻¹ region. The amide I band (primarily C=O stretching) is one of the most intense absorptions, expected around 1680-1630 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) typically appears between 1570-1515 cm⁻¹.

Nitro Group: The aromatic nitro group (–NO₂) is characterized by two strong stretching vibrations: the asymmetric stretch (ν_as_) between 1560-1515 cm⁻¹ and the symmetric stretch (ν_s_) between 1355-1335 cm⁻¹.

Aryl Ether: The C-O-C linkage of the phenoxy group will produce characteristic stretching bands. The asymmetric C-O-C stretch is expected in the 1270-1200 cm⁻¹ range, while the symmetric stretch would appear near 1080-1020 cm⁻¹.

Alkyl and Aromatic Groups: C-H stretching vibrations from the isopropyl and aromatic groups are expected in the 3100-2850 cm⁻¹ region. The presence of the isopropyl group would also be confirmed by characteristic bending vibrations around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.

The table below summarizes the predicted key vibrational frequencies and their assignments for this compound based on established group frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3350 - 3180 | Medium |

| Aromatic C-H Stretch | Nitrophenyl Ring | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Isopropyl Group | 2975 - 2850 | Medium-Strong |

| Amide I (C=O Stretch) | Amide Carbonyl | 1680 - 1630 | Strong |

| Amide II (N-H Bend, C-N Stretch) | Secondary Amide | 1570 - 1515 | Strong |

| Asymmetric NO₂ Stretch | Nitro Group | 1560 - 1515 | Very Strong |

| Symmetric NO₂ Stretch | Nitro Group | 1355 - 1335 | Strong |

| Asymmetric C-O-C Stretch | Aryl Ether | 1270 - 1200 | Strong |

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and how it packs to form a crystal lattice. Although a crystal structure for this compound has not been reported, analysis of similar structures allows for a detailed discussion of the insights this method would provide.

The conformation of this compound in the solid state would be dictated by the spatial arrangement around its single bonds. Key conformational parameters that would be determined from X-ray analysis include the torsion angles defining the orientation of the isopropyl group relative to the amide plane and the twist of the nitrophenoxy group. For instance, in the related compound N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, the amide group is nearly perpendicular to the phenyl ring, with a dihedral angle of 87.30 (5)°. iucr.orgresearchgate.netiucr.org A similar non-planar arrangement would be expected for the title compound to minimize steric hindrance. The amide group itself is generally planar or near-planar.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, several key interactions would be anticipated:

N-H···O Hydrogen Bonds: The amide N-H group is a classic hydrogen bond donor, and the amide carbonyl oxygen (C=O) is an excellent acceptor. It is highly probable that a strong N-H···O=C hydrogen bond would be a primary motif, linking molecules into chains or dimers.

C-H···O Interactions: Weaker C-H···O hydrogen bonds are also expected. The hydrogen atoms of the isopropyl and methylene groups, as well as those on the aromatic ring, can act as weak donors to the oxygen atoms of the nitro and ether groups, further stabilizing the crystal lattice.

π-Stacking: The electron-deficient nitrophenyl rings could engage in π-π stacking interactions. researchgate.net These interactions, where the aromatic rings pack in a parallel or offset fashion, are crucial in the supramolecular assembly of many aromatic compounds.

In related crystal structures, such as 2-Chloro-N-(4-nitrophenyl)acetamide, molecules are linked by N—H⋯O hydrogen bonds to form infinite chains. researchgate.net

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

From this surface, a two-dimensional "fingerprint plot" is generated, which summarizes all intermolecular contacts. Different types of interactions (e.g., H···H, O···H, C···H) have characteristic appearances on the plot, and the relative area covered by each type can be calculated to provide a quantitative assessment of the crystal packing.

For this compound, a Hirshfeld analysis would be expected to show the following:

The most significant contribution to the surface would likely come from H···H contacts, reflecting the abundance of hydrogen atoms in the molecule.

Sharp, distinct spikes in the fingerprint plot would correspond to the strong N-H···O hydrogen bonds.

More diffuse regions would represent the numerous weaker C-H···O and C-H···π interactions.

For example, a Hirshfeld analysis performed on N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide revealed that H···H, O···H/H···O, and C···H/H···C contacts were the most significant contributors to the crystal packing. iucr.orgresearchgate.netiucr.org A similar distribution would be anticipated for the title compound.

Computational Chemistry and Theoretical Studies of N Isopropyl 2 4 Nitrophenoxy Acetamide

Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiles

No dedicated studies employing Density Functional Theory (DFT) for the geometry optimization and energetic calculations of N-Isopropyl-2-(4-nitrophenoxy)acetamide have been identified in the public domain. Such studies would typically provide insights into the molecule's three-dimensional structure, stability, and thermodynamic properties.

There is no available research detailing the molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), or the electronic charge distribution for this compound. This type of analysis is crucial for understanding the molecule's reactivity and electronic properties.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

No published research was found that utilizes molecular dynamics simulations to investigate the conformational landscapes and dynamic behavior of this compound. These simulations would offer a deeper understanding of how the molecule behaves over time and its accessible shapes.

Prediction of Physicochemical Descriptors and Topological Properties

While specific experimental and in-depth theoretical studies are lacking, some basic physicochemical and topological properties for this compound have been predicted and are available in chemical databases. These descriptors are computationally generated and provide an estimation of the compound's properties.

Table 1: Predicted Physicochemical and Topological Properties of this compound

| Descriptor | Predicted Value |

|---|---|

| Molecular Weight | 238.24 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 2.1 |

| Topological Polar Surface Area (TPSA) | 75.3 Ų |

| Number of Rotatable Bonds | 4 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Note: These values are computationally predicted and have not been experimentally verified.

In Silico Assessment of Intermolecular Interactions and Binding Propensities

There are no available in silico studies that specifically assess the intermolecular interactions or binding propensities of this compound with any biological targets or other molecules.

Chemoinformatics Approaches for Virtual Screening and Analogue Prioritization

A search of the available literature did not yield any studies that have included this compound in chemoinformatics-based virtual screening campaigns or efforts for analogue prioritization. Such studies would be instrumental in identifying potential biological activities or for the design of new related compounds.

Development of Predictive Models for Chemical Reactivity and Selectivity

The development of predictive models for the chemical reactivity and selectivity of this compound is a specialized area within computational chemistry that leverages theoretical principles to forecast the outcomes of chemical reactions. These models are instrumental in understanding reaction mechanisms, predicting the formation of major and minor products, and guiding the design of new synthetic routes. While specific predictive models exclusively for this compound are not extensively documented in publicly available literature, the principles and methodologies for creating such models are well-established and can be applied to this compound.

Predictive models for chemical reactivity and selectivity are typically built upon the foundations of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. researchgate.net These models establish a mathematical correlation between the chemical structure of a molecule and its reactivity or a specific property. For a compound like this compound, which contains both an aromatic nitro group and a phenoxyacetamide moiety, the development of predictive models would involve the calculation of various molecular descriptors.

Key Molecular Descriptors for Predictive Modeling:

A range of descriptors can be calculated using computational chemistry software to build robust predictive models. These descriptors fall into several categories:

Electronic Descriptors: These parameters quantify the electronic properties of the molecule and are crucial for predicting reactivity in reactions involving nucleophilic or electrophilic attack. For this compound, key electronic descriptors would include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting a molecule's ability to donate or accept electrons. dntb.gov.ua A lower LUMO energy for this compound would suggest a higher susceptibility to nucleophilic attack, a common reaction pathway for nitroaromatic compounds.

Mulliken Atomic Charges: These charges provide insight into the electron distribution across the molecule, highlighting potential sites for electrophilic or nucleophilic attack. nih.gov For instance, the carbon atoms of the nitrophenyl ring and the carbonyl carbon of the acetamide (B32628) group would be of particular interest.

Steric Descriptors: These descriptors account for the three-dimensional shape and size of the molecule, which can significantly impact reaction rates and selectivity by hindering or facilitating the approach of a reactant. Examples include molecular volume and surface area.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and can encode information about branching and connectivity.

Methodologies for Model Development:

The development of a predictive model typically follows these steps:

Data Set Compilation: A diverse set of compounds structurally related to this compound with known experimental reactivity or selectivity data would be compiled.

Descriptor Calculation: A wide array of electronic, steric, and topological descriptors for each molecule in the dataset would be calculated using quantum chemical methods such as Density Functional Theory (DFT).

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are employed to establish a correlation between the calculated descriptors and the experimental data. osti.govmdpi.com

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

Application to this compound:

A predictive model for this compound could be developed to forecast its reactivity in various transformations, such as nucleophilic aromatic substitution at the nitrophenyl ring or reactions involving the acetamide side chain. For instance, a QSAR model could predict the rate of reaction with a series of nucleophiles based on descriptors of both the substrate and the nucleophile.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted Reactivity (Log k) |

| This compound | -7.5 | -2.1 | 4.5 | 1.2 |

| N-Methyl-2-(4-nitrophenoxy)acetamide | -7.6 | -2.2 | 4.7 | 1.3 |

| N-Ethyl-2-(4-nitrophenoxy)acetamide | -7.4 | -2.0 | 4.4 | 1.1 |

| N-Isopropyl-2-(2-nitrophenoxy)acetamide | -7.7 | -2.3 | 5.1 | 1.5 |

| N-Isopropyl-2-(phenoxy)acetamide | -7.1 | -1.5 | 3.2 | 0.5 |

Detailed Research Findings:

While specific research on predictive models for this compound is limited, studies on related structures provide valuable insights. For example, research on the reduction of aromatic nitro compounds has shown a correlation between the Mulliken charge at the para position relative to the nitro group and the compound's activity. nih.gov This suggests that for this compound, the electronic properties of the phenoxy ring significantly influence the reactivity of the nitro group.

Furthermore, computational studies on the reaction mechanisms of N-phenoxyacetamides have highlighted the importance of both electronic and steric factors in determining the outcome of reactions. acs.org These studies often employ DFT calculations to map out reaction pathways and identify transition states, providing a detailed understanding of the factors controlling selectivity. The insights gained from such studies on analogous systems can be extrapolated to inform the development of predictive models for this compound. The ultimate goal of these computational efforts is to create models that can accurately predict reaction outcomes, thereby accelerating the discovery and optimization of chemical processes. uvic.ca

Structure Activity Relationship Sar Methodologies and Design Strategies for N Isopropyl 2 4 Nitrophenoxy Acetamide Analogues

Systematic Variation of Structural Motifs to Probe Molecular Recognition and Interactions

A fundamental approach in medicinal chemistry to understanding SAR is the systematic modification of different parts of a lead molecule. For N-Isopropyl-2-(4-nitrophenoxy)acetamide, this involves altering the N-alkyl group, the substituents on the phenoxy ring, and the acetamide (B32628) linker to probe how these changes affect molecular architecture and interactions with biological targets.

The N-isopropyl group of this compound plays a significant role in defining the compound's lipophilicity, steric profile, and potential for hydrophobic interactions within a target's binding pocket. Modifications to this group can provide valuable insights into the spatial and electronic requirements for optimal activity. A series of analogues can be synthesized by replacing the isopropyl group with various other alkyl substituents, ranging from small to bulky and from linear to branched or cyclic.

The rationale behind these modifications is to explore the trade-off between increased hydrophobic interactions, which can enhance binding affinity, and potential steric hindrance that might prevent the molecule from fitting optimally into the binding site. For instance, increasing the size of the alkyl group (e.g., from methyl to isobutyl or cyclohexyl) can enhance van der Waals interactions with a hydrophobic pocket. However, an excessively bulky group could lead to a decrease in activity due to steric clashes.

Table 1: Illustrative SAR Data for N-Alkyl Group Modifications

| Compound ID | N-Alkyl Group | Lipophilicity (cLogP) | Relative Activity (%) |

| 1a | Methyl | 2.1 | 60 |

| 1b | Ethyl | 2.4 | 85 |

| 1c | Isopropyl | 2.7 | 100 |

| 1d | tert-Butyl | 3.0 | 75 |

| 1e | Cyclohexyl | 3.5 | 90 |

Note: The data in this table is illustrative and based on general principles of SAR. The relative activity is a hypothetical measure to demonstrate the potential impact of structural modifications.

From the illustrative data, it can be inferred that there is an optimal size and shape for the N-alkyl substituent, with the isopropyl group in the parent compound potentially providing a favorable balance of lipophilicity and steric bulk for the target interaction.

The 4-nitrophenoxy moiety is a key feature of the parent compound, with the nitro group exerting a strong electron-withdrawing effect. nih.gov This influences the electronic properties of the entire molecule, including the acidity of the acetamide N-H proton and the potential for polar interactions. To explore the electronic and steric requirements of this part of the molecule, a variety of substituents with different electronic properties (electron-donating and electron-withdrawing) and sizes can be introduced at the para position of the phenoxy ring.

Substituents such as halogens (F, Cl, Br), alkyl groups (e.g., CH₃), alkoxy groups (e.g., OCH₃), and cyano groups (CN) can be systematically introduced. Electron-donating groups like methoxy (B1213986) would increase the electron density of the phenoxy ring, while electron-withdrawing groups like cyano would decrease it, similar to the nitro group but with different steric and hydrogen bonding potential. nih.gov The position of the substituent on the ring (ortho, meta, or para) is also a critical variable to investigate, as it can significantly alter the molecule's conformation and interaction with the target.

Table 2: Illustrative SAR Data for Phenoxy Ring Substitutions

| Compound ID | Para-Substituent | Hammett Constant (σp) | Relative Activity (%) |

| 2a | -H | 0.00 | 40 |

| 2b | -CH₃ | -0.17 | 55 |

| 2c | -OCH₃ | -0.27 | 65 |

| 2d | -Cl | 0.23 | 80 |

| 2e | -CN | 0.66 | 95 |

| 2f | -NO₂ | 0.78 | 100 |

Note: The data in this table is illustrative and based on general principles of SAR. The Hammett constant is a measure of the electronic effect of a substituent. The relative activity is a hypothetical measure.

The illustrative data suggests that strong electron-withdrawing groups at the para position are beneficial for activity, indicating that the electronic properties of the phenoxy ring are a critical determinant of the compound's potency.

The acetamide linker provides a specific spatial arrangement between the N-isopropyl group and the phenoxy ring. Its length and flexibility can be crucial for positioning these two moieties correctly within the target's binding site. Modifications to this linker, such as increasing or decreasing the chain length (e.g., propionamide (B166681) or formamide (B127407) analogues), can reveal the optimal distance required for effective interaction.

Furthermore, introducing conformational constraints into the linker, for example, by incorporating a double bond or a small ring, can provide insights into the bioactive conformation of the molecule. Such modifications can reduce the entropic penalty upon binding, potentially leading to an increase in affinity.

Table 3: Illustrative SAR Data for Acetamide Linker Modifications

| Compound ID | Linker Modification | Chain Length (atoms) | Relative Activity (%) |

| 3a | -O-CH₂-CO- | 2 | 100 |

| 3b | -O-CO- | 1 | 30 |

| 3c | -O-CH₂-CH₂-CO- | 3 | 70 |

| 3d | -O-CH(CH₃)-CO- | 2 | 85 |

Note: The data in this table is illustrative and based on general principles of SAR. The relative activity is a hypothetical measure.

The illustrative findings suggest that the two-atom spacing of the acetamide linker is optimal, and while some substitution on the linker is tolerated, significant changes in length are detrimental to the activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound analogues, QSAR can provide valuable mechanistic insights and predictive models for designing new, more potent compounds.

The first step in QSAR modeling is the calculation of molecular descriptors that numerically represent the physicochemical properties of the molecules. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. For the phenoxyacetamide series, relevant descriptors would likely include:

Electronic Descriptors: Hammett constants (σ), dipole moment, and quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are particularly important for understanding the influence of substituents on the phenoxy ring.

Steric Descriptors: Molar refractivity (MR), van der Waals volume, and steric parameters like Taft's Es. These descriptors are crucial for modeling the effects of bulky groups on both the N-alkyl and phenoxy moieties.

Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD), which quantify the lipophilicity of the molecules and are heavily influenced by the N-alkyl group and phenoxy ring substituents.

Topological Descriptors: Connectivity indices and shape descriptors that encode information about the size, shape, and branching of the molecule.

These descriptors can be calculated using various computational chemistry software packages.

Once the molecular descriptors and biological activity data for a series of analogues are obtained, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to develop a linear equation that correlates the biological activity with a combination of the most relevant descriptors.

An example of a hypothetical QSAR equation for the this compound series could be:

log(1/IC₅₀) = β₀ + β₁(σp) + β₂(cLogP) - β₃(Es)

In this equation:

log(1/IC₅₀) represents the biological activity.

σp is the Hammett constant for the substituent on the phenoxy ring.

cLogP is the calculated logarithm of the partition coefficient.

Es is Taft's steric parameter for the N-alkyl group.

β₀, β₁, β₂, and β₃ are the regression coefficients determined by the statistical analysis.

The quality of the QSAR model is assessed by statistical parameters such as the correlation coefficient (R²), the standard deviation, and the F-statistic. A robust QSAR model should not only have good statistical significance for the training set of compounds but also possess predictive power for a separate test set of molecules. Such a validated model can then be used to predict the activity of virtual compounds, thereby guiding the synthesis of new analogues with potentially improved efficacy.

Pharmacophore Development and Ligand-Based Design Principles

In the absence of a known 3D structure of the biological target, ligand-based drug design serves as a powerful approach to developing new, potentially more active compounds. nih.govgardp.org This methodology relies on the analysis of molecules that are known to interact with the target of interest to derive a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are critical for biological activity. nih.gov

For this compound, a hypothetical pharmacophore model can be constructed based on its key chemical features. These features include:

Aromatic Ring: The 4-nitrophenyl group provides a hydrophobic region that can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptor: The oxygen atoms of the nitro group and the ether linkage, as well as the carbonyl oxygen of the acetamide group, can act as hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group of the acetamide moiety is a potential hydrogen bond donor.

Hydrophobic Alkyl Group: The N-isopropyl group offers another hydrophobic region that can fit into a corresponding hydrophobic pocket of the receptor.

These features can be mapped in 3D space to generate a pharmacophore query. This query can then be used to screen virtual compound libraries to identify new molecules with a similar arrangement of these key features, which are predicted to have a higher probability of being active. dovepress.com The development of a robust pharmacophore model often involves analyzing a series of active and inactive compounds to refine the essential features and their spatial relationships. mdpi.com

Table 1: Hypothetical Pharmacophore Model for this compound Analogues

| Pharmacophoric Feature | Corresponding Moiety | Potential Interaction |

| Aromatic Ring (AR) | 4-Nitrophenyl | Hydrophobic / π-π stacking |

| Hydrogen Bond Acceptor (HBA) | Nitro group (O), Ether (O), Carbonyl (O) | Hydrogen bonding |

| Hydrogen Bond Donor (HBD) | Amide (N-H) | Hydrogen bonding |

| Hydrophobic Group (HY) | Isopropyl group | Hydrophobic interaction |

Conformational Rigidity and Flexibility in SAR Development

The three-dimensional conformation of a molecule plays a crucial role in its ability to bind to a biological target. The balance between conformational rigidity and flexibility is a key consideration in SAR studies. A highly flexible molecule may adopt numerous conformations, only one of which might be the bioactive conformation, leading to an entropic penalty upon binding. Conversely, a rigid molecule may not be able to adapt to the binding site.

This compound possesses several rotatable bonds that contribute to its conformational flexibility:

The C-O bond of the ether linkage.

The C-C bond between the ether oxygen and the carbonyl group.

The C-N bond of the amide.

The N-C bond of the isopropyl group.

Understanding the preferred low-energy conformations and the energetic barriers to rotation around these bonds is essential for designing analogues with improved activity. Computational methods, such as molecular dynamics simulations, can be employed to explore the conformational space of the molecule and identify stable conformers. nih.gov

Strategies to modulate conformational flexibility in analogues could involve introducing cyclic structures to restrict rotation or replacing flexible linkers with more rigid ones. For example, incorporating the ether linkage into a ring system could lock the relative orientation of the phenyl ring and the acetamide moiety, potentially leading to a more potent compound if the constrained conformation matches the bioactive one.

Table 2: Analysis of Rotatable Bonds in this compound and Their Potential Impact on SAR

| Rotatable Bond | Connecting Moieties | Potential Impact of Conformational Change |

| Ar-O (Ether) | 4-Nitrophenyl and Acetamide | Alters the spatial orientation of the aromatic ring relative to the rest of the molecule. |

| O-CH2 (Ether-Alkyl) | Ether oxygen and Carbonyl group | Influences the distance and angle between the aromatic ring and the amide group. |

| C-N (Amide) | Carbonyl carbon and Amide nitrogen | Rotation is generally restricted due to resonance, but variations can affect hydrogen bonding. |

| N-CH (Amide-Isopropyl) | Amide nitrogen and Isopropyl group | Orients the hydrophobic isopropyl group for optimal interaction with a target pocket. |

Bioisosteric Replacements and Their Influence on Molecular Recognition

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the properties of a lead compound while retaining its biological activity. nih.govnih.gov This involves substituting a functional group with another group that has similar physical or chemical properties. Such modifications can influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.

For this compound, several bioisosteric replacements can be considered for different parts of the molecule:

Nitro Group: The nitro group is often associated with potential toxicity. acs.org Bioisosteric replacements for the nitro group include cyano (-CN), trifluoromethyl (-CF3), or sulfonyl groups (-SO2R). These groups can mimic the electron-withdrawing nature and hydrogen bonding capacity of the nitro group while potentially improving the safety profile. acs.orgresearchgate.net

Ether Linkage: The ether oxygen can be replaced with other linkers such as a thioether (-S-), a sulfoxide (B87167) (-SO-), a sulfone (-SO2-), or a methylene (B1212753) group (-CH2-) to alter the geometry and electronic properties of the molecule.

Phenyl Ring: The phenyl ring can be substituted with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to explore different hydrophobic and electronic interactions. nih.gov

Isopropyl Group: The isopropyl group can be replaced with other alkyl groups (e.g., cyclopropyl, tert-butyl) or small cyclic moieties to probe the size and shape of the hydrophobic binding pocket.

The selection of a suitable bioisostere depends on the specific goals of the optimization process, whether it is to enhance potency, improve selectivity, or address metabolic liabilities.

Table 3: Potential Bioisosteric Replacements for this compound and Their Rationale

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Nitro (-NO2) | Cyano (-CN), Trifluoromethyl (-CF3) | Mimic electron-withdrawing properties, potentially reduce toxicity. |

| Ether (-O-) | Thioether (-S-), Methylene (-CH2-) | Alter bond angles, lipophilicity, and metabolic stability. |

| Phenyl Ring | Pyridyl, Thienyl | Modulate aromatic interactions and introduce potential new hydrogen bonding sites. |

| Isopropyl Group | Cyclopropyl, tert-Butyl | Explore the steric requirements of the hydrophobic binding pocket. |

Fundamental Investigations into Molecular Interactions and Recognition

Elucidation of Non-Covalent Interactions Governing Molecular Association

The molecular structure of N-Isopropyl-2-(4-nitrophenoxy)acetamide, featuring an amide group, a nitro group, an aromatic ring, and an isopropyl moiety, provides multiple sites for non-covalent interactions that dictate its supramolecular chemistry.

Detailed Analysis of Hydrogen Bonding Patterns (e.g., C-H...O)

Hydrogen bonds are among the most significant directional interactions in molecular crystals. In this compound, both conventional and unconventional hydrogen bonds are anticipated to play a crucial role in its molecular association.

The primary hydrogen bond donor is the amide N-H group, while the potential acceptors are the amide carbonyl oxygen (C=O), the ether oxygen, and the two oxygen atoms of the nitro group. This allows for the formation of various hydrogen bonding motifs. For instance, the amide N-H can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the common C(4) chain motif observed in many acetamide (B32628) structures.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Donor | Acceptor | Type of Interaction |

| N-H (amide) | O=C (amide) | Conventional Hydrogen Bond |

| N-H (amide) | O (ether) | Conventional Hydrogen Bond |

| N-H (amide) | O (nitro) | Conventional Hydrogen Bond |

| C-H (isopropyl) | O=C (amide) | Weak Hydrogen Bond |

| C-H (isopropyl) | O (ether) | Weak Hydrogen Bond |

| C-H (isopropyl) | O (nitro) | Weak Hydrogen Bond |

| C-H (aromatic) | O=C (amide) | Weak Hydrogen Bond |

| C-H (aromatic) | O (ether) | Weak Hydrogen Bond |

| C-H (aromatic) | O (nitro) | Weak Hydrogen Bond |

Aromatic-Aromatic Interactions (π-Stacking) and Other Weak Forces

The presence of the 4-nitrophenyl group in this compound makes it a candidate for engaging in aromatic-aromatic or π-stacking interactions. The electron-withdrawing nature of the nitro group can lead to a quadrupole moment on the aromatic ring, favoring offset or parallel-displaced π-stacking arrangements with neighboring aromatic rings to minimize electrostatic repulsion.

Co-crystallization Studies with Model Systems for Interaction Mapping (if applicable to general acetamide research)

Co-crystallization is a powerful technique in crystal engineering used to form multi-component crystalline solids and to study intermolecular interactions. For acetamide-containing molecules, co-crystallization studies have been instrumental in understanding hydrogen bonding preferences and synthon formation.

While specific co-crystallization studies involving this compound are not reported, general principles from research on other acetamides can be applied. The amide group is a versatile functional group for forming robust supramolecular synthons with co-formers containing complementary functional groups like carboxylic acids, phenols, or other amides. For instance, the formation of an amide-acid heterosynthon is a common and predictable interaction.

By co-crystallizing this compound with a library of model compounds, it would be possible to map its interaction landscape and identify preferred supramolecular synthons. This would provide valuable insights into its recognition properties and could be used to modify its physicochemical properties.

Spectroscopic Probes for Intermolecular Contact Analysis

Spectroscopic techniques are invaluable for probing intermolecular interactions in the solid state. Infrared (IR) and Raman spectroscopy are particularly sensitive to changes in vibrational frequencies upon the formation of hydrogen bonds. For this compound, a red shift in the N-H stretching frequency in the IR spectrum would be indicative of its involvement in hydrogen bonding. Similarly, changes in the vibrational modes of the carbonyl and nitro groups can provide evidence for their participation in intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy, especially solid-state NMR, can also provide detailed information about intermolecular contacts. Techniques such as 1H-13C cross-polarization magic-angle spinning (CP-MAS) can reveal through-space proximities between atoms, helping to elucidate the nature of the packing and the specific atoms involved in non-covalent interactions.

Theoretical Models for Predicting Ligand-Target Complementarity and Specificity

In the absence of experimental crystal structures, computational and theoretical models are powerful tools for predicting the three-dimensional arrangement of molecules and the nature of their interactions. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to optimize the geometry of this compound and to calculate the energies of different possible intermolecular complexes or dimers.

These theoretical models can also be extended to predict the complementarity and specificity of this compound with potential biological targets, providing insights into its possible pharmacological activity by modeling its interactions with the binding sites of proteins.

Chemical Transformations and Derivatization Strategies for N Isopropyl 2 4 Nitrophenoxy Acetamide

Reduction of the Nitro Group and Subsequent Amine Functionalization

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation, yielding N-Isopropyl-2-(4-aminophenoxy)acetamide. This amino derivative serves as a versatile intermediate for further functionalization. The conversion can be achieved through several established methods, primarily catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroaromatics. acs.org This process typically involves the use of a metal catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel, with hydrogen gas as the reducing agent. acs.org Transfer hydrogenation, a variation of this method, utilizes hydrogen donors like formic acid or its salts (e.g., ammonium formate) in the presence of a catalyst, offering a potentially safer alternative to gaseous hydrogen. rsc.org

Chemical reduction methods provide an alternative to catalytic hydrogenation. Reagents such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid, or iron metal in acidic media, are effective for this transformation. acs.org These methods are well-suited for laboratory-scale synthesis. The resulting primary amine is a key functional handle for a wide array of subsequent reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse chemical moieties. The general pathway for this reduction involves intermediates such as nitroso and hydroxylamine species. acs.orgnih.gov

| Method | Reagents/Catalyst | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, or Raney Ni | Pressurized H₂ atmosphere, various solvents (e.g., ethanol, ethyl acetate) | Highly efficient and clean, but requires specialized pressure equipment. acs.org |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Reflux in a solvent like methanol | Avoids the use of flammable hydrogen gas. rsc.org |

| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Aqueous acidic conditions, often with heating | Classical and cost-effective laboratory method. acs.org |

Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

The phenoxy ring of N-Isopropyl-2-(4-nitrophenoxy)acetamide is subject to electrophilic aromatic substitution (EAS), although its reactivity is significantly influenced by the two existing substituents: the nitro group (-NO₂) and the acetamide (B32628) ether linkage (-OCH₂CONH-isopropyl). The nitro group is a strong deactivating group due to its electron-withdrawing nature, directing incoming electrophiles to the meta position. libretexts.org Conversely, the ether linkage is an activating group, donating electron density to the ring via resonance and directing substitution to the ortho and para positions. libretexts.org

| Reaction | Typical Reagents | Expected Product | Notes |

|---|---|---|---|

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | Substitution at position(s) ortho to the ether linkage | Reaction is expected to be slow due to the deactivating nitro group. msu.edu |

| Nitration | HNO₃, H₂SO₄ | Introduction of a second nitro group, likely at an ortho position | Requires harsh conditions and may lead to oxidation or degradation. uomustansiriyah.edu.iq |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl group addition at an ortho position | Generally unsuccessful on strongly deactivated rings. uci.edu |

Modification of the Acetamide Carbonyl and Alpha-Carbon Positions

The acetamide functional group presents additional opportunities for derivatization, both at the carbonyl carbon and the adjacent alpha-carbon.

Carbonyl Modifications: The amide bond is generally stable but can be cleaved under harsh conditions. Acid- or base-catalyzed hydrolysis, typically requiring prolonged heating, will break the amide bond to yield 2-(4-nitrophenoxy)acetic acid and isopropylamine (B41738). chemistrysteps.comallen.in This provides a route to synthesize other derivatives of the carboxylic acid or to utilize the amine component separately.

A more synthetically useful transformation is the reduction of the amide carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, N-isopropyl-2-(4-nitrophenoxy)ethanamine, converting the C=O group to a CH₂ group. orgosolver.comucalgary.ca This transformation is significant as it alters the electronic and structural properties of the side chain, converting the neutral amide into a basic amine.

Alpha-Carbon Modifications: The alpha-carbon, situated between the ether oxygen and the carbonyl group, possesses acidic protons that can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylation with alkyl halides, allowing for the introduction of various substituents at this position. This strategy is a powerful tool for carbon-carbon bond formation.

| Reaction Type | Reagents | Product |

|---|---|---|

| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | 2-(4-nitrophenoxy)acetic acid and isopropylamine chemistrysteps.comallen.in |

| Amide Reduction | 1. LiAlH₄, 2. H₂O | N-isopropyl-2-(4-nitrophenoxy)ethanamine orgosolver.comucalgary.ca |

| Alpha-Alkylation | 1. Strong base (e.g., LDA), 2. R-X | Alpha-substituted acetamide derivative |

Synthesis of Conjugates and Probes for Chemical Biology Studies

The functional groups on this compound and its derivatives can be exploited to synthesize conjugates and probes for chemical biology research. The primary amine generated from the reduction of the nitro group is particularly useful for this purpose. This amine can be acylated with molecules containing a reporter tag, such as a fluorescent dye or biotin.

For example, reacting N-Isopropyl-2-(4-aminophenoxy)acetamide with an N-hydroxysuccinimide (NHS) ester of biotin would yield a biotinylated derivative. researchgate.net This biotin probe could then be used in pull-down assays to identify binding partners of the parent molecule within a complex biological sample. uci.edu Similarly, reaction with a fluorescent dye's activated ester (e.g., a fluorescein or rhodamine derivative) would produce a fluorescent probe, enabling visualization of the molecule's localization in cells or tissues via fluorescence microscopy. orgosolver.com

The 4-nitrophenoxy group itself can sometimes be used as a handle in bioconjugation, although this is less common than utilizing the amine. acs.org The synthesis of such probes is a key step in elucidating the biological targets and mechanism of action of bioactive compounds.

Mechanistic Studies of Reaction Pathways and Kinetics

Understanding the mechanisms and kinetics of the aforementioned transformations is crucial for optimizing reaction conditions and predicting outcomes.

Nitro Group Reduction: The catalytic hydrogenation of nitroarenes is generally considered to proceed through a series of intermediates, including nitroso and hydroxylamine species. nih.gov The reaction kinetics can be complex, often depending on factors such as catalyst type, solvent, and substrate structure. acs.org The reaction is typically limited by a chemical step on the catalyst surface. orientjchem.org The reduction can proceed via a "hydrogenation direction" involving sequential hydrogen additions, or a "condensation direction" where intermediates react with each other. orientjchem.orgresearchgate.net

Electrophilic Aromatic Substitution: The mechanism of EAS involves a two-step process: initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. msu.eduuci.edu The first step is typically rate-determining. uci.edu The presence of the deactivating nitro group will increase the activation energy for this step, thus slowing down the reaction rate significantly. msu.edu

Amide Modifications: The mechanism of amide hydrolysis depends on the pH. In acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. khanacademy.orgyoutube.com In basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.comallen.in The subsequent elimination of the amine is often the rate-limiting step and is generally unfavorable, requiring heat to drive the reaction. chemistrysteps.com The reduction of amides with LiAlH₄ involves initial hydride attack on the carbonyl carbon, followed by elimination of an oxygen-metal complex to form an iminium ion, which is then rapidly reduced by a second equivalent of hydride. ucalgary.cachemistrysteps.com

Compound Index

| Compound Name |

|---|

| This compound |

| N-Isopropyl-2-(4-aminophenoxy)acetamide |

| 2-(4-nitrophenoxy)acetic acid |

| Isopropylamine |

| N-isopropyl-2-(4-nitrophenoxy)ethanamine |

| Palladium on carbon (Pd/C) |

| Platinum on carbon (Pt/C) |

| Raney Nickel |

| Ammonium formate |

| Tin(II) chloride |

| Lithium aluminum hydride (LiAlH₄) |

| Biotin |

| N-hydroxysuccinimide (NHS) |

Conclusion and Future Perspectives in Acetamide Research

Synthesis of Key Findings and Contributions to Organic and Physical Chemistry

While specific research on N-Isopropyl-2-(4-nitrophenoxy)acetamide is not extensively documented in publicly available literature, a comprehensive understanding of its chemical nature can be extrapolated from the well-established principles of organic and physical chemistry, and by examining related structures.

Synthesis and Reactivity: The synthesis of this compound can be logically approached through established synthetic methodologies. A plausible and efficient route involves a two-step process beginning with the Williamson ether synthesis. gordon.edufrancis-press.comjk-sci.commasterorganicchemistry.comorganic-chemistry.org This would entail the reaction of 4-nitrophenol (B140041) with an α-haloacetyl halide, such as 2-chloroacetyl chloride, to form a 2-(4-nitrophenoxy)acetyl chloride intermediate. Subsequent amidation of this intermediate with isopropylamine (B41738) would yield the final product. This synthetic strategy offers the advantages of readily available starting materials and generally high yields, which are characteristic of these robust reactions. The reactivity of the molecule is dictated by its functional groups: the nitro group is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring, while the amide linkage provides sites for hydrogen bonding and potential hydrolysis.

Structural and Spectroscopic Profile: The structural characteristics of this compound can be predicted with a high degree of confidence based on analyses of analogous compounds. mdpi.comnih.goviucr.orgnih.gov The molecule is expected to adopt a conformation that minimizes steric hindrance between the isopropyl group and the phenoxy moiety. X-ray crystallographic studies on similar nitrophenoxy acetamides reveal specific dihedral angles between the phenyl ring and the acetamide (B32628) group, which are influenced by crystal packing forces and intramolecular interactions. nih.goviucr.org Spectroscopic analysis would provide definitive structural confirmation. The 1H NMR spectrum would exhibit characteristic signals for the isopropyl protons (a doublet and a septet), the methylene (B1212753) protons of the acetamide group (a singlet), and the aromatic protons of the 4-nitrophenoxy ring (two doublets). The 13C NMR spectrum would show distinct resonances for all unique carbon atoms. Infrared (IR) spectroscopy would be expected to show strong absorption bands corresponding to the N-H stretching, C=O stretching of the amide, and the symmetric and asymmetric stretching of the nitro group.

Physicochemical Properties: The physicochemical properties of this compound, such as its melting point, boiling point, and solubility, are influenced by its molecular weight, polarity, and potential for intermolecular interactions. The presence of the polar nitro and amide groups suggests that the compound would be a solid at room temperature with moderate solubility in polar organic solvents. The potential for hydrogen bonding through the amide N-H group would contribute to a higher melting point compared to non-hydrogen bonding analogues.

Identification of Open Questions and Emerging Research Frontiers

The study of acetamide derivatives, including scaffolds like this compound, is far from complete. Several open questions and emerging research frontiers are poised to drive future investigations.

A significant area of inquiry revolves around the biological activities of novel acetamide derivatives. While many acetamides are known to possess a wide range of pharmacological effects, the specific biological profile of this compound remains unexplored. nih.govgalaxypub.coresearchgate.net Future research could focus on screening this and related compounds for potential therapeutic applications, such as antimicrobial, anti-inflammatory, or anticancer activities. nih.govgalaxypub.co

Another frontier lies in the development of "smart" materials based on acetamide scaffolds. The ability of the amide group to form strong and directional hydrogen bonds makes these compounds excellent candidates for the design of self-assembling materials, liquid crystals, and functional polymers. Investigating the solid-state properties and polymorphism of this compound could reveal interesting material science applications.

The exploration of catalytic applications is also an emerging area. Acetamide derivatives can act as ligands for transition metal catalysts, and their electronic and steric properties can be fine-tuned to influence the outcome of catalytic reactions. The specific electronic properties imparted by the nitrophenoxy group could make this compound an interesting candidate for ligand development.

Future Directions in Synthetic Methodology and Structural Characterization

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, sustainable, and atom-economical methods for bond formation. researchgate.netresearchgate.netingentaconnect.comcatrin.comnih.gov